![molecular formula C14H15ClN4O3S B2958277 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride CAS No. 1185074-58-1](/img/structure/B2958277.png)
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride
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Overview
Description
“N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride” is a chemical compound. It’s a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . This compound is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and physical state. For the related compound 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride, the molecular formula isC8H10N2O2S·HCl
, the molecular weight is 234.70
, and the physical state at 20°C is solid .
Scientific Research Applications
Pharmaceutical Research
This compound is utilized as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives . These derivatives are studied for their potential as antithrombotic agents , which can prevent the formation of blood clots and could be beneficial in treating cardiovascular diseases.
Organic Synthesis
The compound serves as an intermediate in the synthesis of complex organic molecules. It’s particularly useful in cyanation reactions to produce cyano derivatives, which are valuable in creating nitriles used in pharmaceuticals and agrochemicals .
Analytical Chemistry
Due to its unique structure, the compound can be used as a standard in high-performance liquid chromatography (HPLC) to help identify and quantify similar compounds in complex mixtures .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The compound is involved in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives, which are known to have antithrombotic properties
Result of Action
It is used as a reagent in the synthesis of certain derivatives that have antithrombotic properties .
Action Environment
The compound is recommended to be stored in an inert atmosphere at room temperature . Environmental factors such as temperature, light, and humidity can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S.ClH/c1-17-6-5-11-12(8-17)22-14(15-11)16-13(19)9-3-2-4-10(7-9)18(20)21;/h2-4,7H,5-6,8H2,1H3,(H,15,16,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZZCVOIMMFQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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